1-(2-methoxyphenyl)-1H-imidazole-2-thiol
Description
Structural and Chemical Significance of Imidazole (B134444) and Thiol Functional Groups in Privileged Scaffolds
In the realm of drug discovery and medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. mdpi.com The imidazole ring and the thiol group, both present in 1-(2-methoxyphenyl)-1H-imidazole-2-thiol, are fundamental components of many such scaffolds.
The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is ubiquitous in nature, forming the core of essential biomolecules like the amino acid histidine, histamine, and purines in DNA. nih.govmdpi.com Its significance in medicinal chemistry is profound; the imidazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with numerous enzymes and receptors. nih.gov This versatility has led to the incorporation of imidazole scaffolds into a vast number of approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents. nih.govnih.gov The stability and hydrogen-bonding capability of the imidazole ring make it a sought-after component in the design of new bioactive compounds. nih.gov
The thiol group (-SH), also known as a sulfhydryl group, is a sulfur analogue of an alcohol group. scbt.com It is a crucial functional group in biochemistry, most notably in the amino acid cysteine. Thiols are highly nucleophilic and readily undergo oxidation to form disulfide bonds (-S-S-), a reaction critical for stabilizing the tertiary and quaternary structures of proteins. ufrj.br In chemical synthesis, the thiol group's reactivity is harnessed for various transformations, including the formation of stable thioether covalent bonds with specific chemical groups. This reactivity makes it a valuable anchor point for attaching molecules to surfaces or for constructing more complex molecular architectures. The combination of an imidazole ring with a thiol group, as seen in imidazole-2-thiol derivatives, creates a bifunctional scaffold with a rich chemical profile for developing novel compounds. niscpr.res.intandfonline.com
Overview of the Compound's Molecular Architecture and Research Interest
This compound is a specific molecule that combines the aforementioned privileged structures. Its architecture consists of an imidazole-2-thiol core where one of the imidazole nitrogens is substituted with a 2-methoxyphenyl group.
The presence of the 2-methoxyphenyl group introduces specific steric and electronic properties. The methoxy (B1213986) (-OCH₃) group can influence the compound's solubility and its binding interactions with biological targets. While detailed research findings specifically for this compound are not extensively published, the interest in this compound and its analogues can be inferred from the broad biological activities reported for the wider class of 1-aryl-1H-imidazole-2-thiones. These related compounds have been investigated for a range of potential therapeutic applications, including anticancer and anti-inflammatory activities. acs.orgnih.gov Therefore, this compound is of research interest as a potential member of a chemical library for screening against various biological targets or as a synthetic intermediate for creating more complex derivatives. niscpr.res.inresearchgate.net
Below is a table summarizing the key physicochemical properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| CAS Number | 51581-48-7 |
| Canonical SMILES | COC1=CC=CC=C1N2C=CNC2=S |
| InChIKey | MCLBGTWTHLDXJM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 56.6 Ų |
| Physical Form | Solid |
| Data sourced from PubChem. nih.gov |
Current Academic Research Trajectories for Complex Heterocyclic Compounds
The field of heterocyclic chemistry is dynamic, with several key research trajectories shaping its future. A primary focus is the development of more efficient and sustainable synthetic methodologies. This includes the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, to reduce environmental impact and improve yields. umich.edu Furthermore, advancements in catalysis, including both metal catalysis and organocatalysis, are revolutionizing the construction of complex heterocyclic molecules. mdpi.com
Another significant trend is the expanding application of heterocyclic compounds beyond their traditional role in medicine. Researchers are exploring their use in materials science for the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com In agrochemicals, heterocyclic compounds are vital for creating new and effective fungicides and herbicides. sigmaaldrich.com
The integration of computational tools, including artificial intelligence and machine learning, is also becoming a major driver of innovation. These methods accelerate the drug discovery process by predicting the biological activities of novel compounds and designing optimized synthetic pathways, enabling a more rational and targeted approach to developing new heterocyclic agents. acs.org
Scope of Comprehensive Investigation within Contemporary Chemistry
The comprehensive investigation of molecules like this compound falls at the intersection of several key areas in contemporary chemistry. Its structure, containing well-established privileged scaffolds, makes it a prime candidate for exploration in drug discovery programs. Future research would likely involve its synthesis and the creation of a library of related analogues with varied substituents on the phenyl ring to establish structure-activity relationships (SAR). nih.gov
The dual functionality of the imidazole and thiol groups offers a platform for diverse chemical modifications. The thiol group, for instance, can be used for conjugation to other molecules or for studying interactions with metal-based enzymes or reagents. The imidazole core provides multiple points for hydrogen bonding and other non-covalent interactions, which can be finely tuned through synthetic chemistry.
Ultimately, the scope of investigation for this compound and its congeners is broad. It encompasses synthetic methodology development, evaluation of biological activity across a spectrum of diseases, and potential application in materials science. As synthetic techniques become more advanced and our understanding of molecular interactions deepens, compounds built upon such privileged frameworks will continue to be a fertile ground for scientific discovery.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-8(9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBGTWTHLDXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213279 | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-48-7 | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol
The coordination behavior of this compound is fundamentally dictated by its structural and electronic properties. The presence of multiple potential donor atoms—the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom—renders it a versatile ligand for the formation of a wide array of metal complexes.
A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thione form and the thiol form. This tautomerism arises from the migration of a proton between the nitrogen atom of the imidazole ring and the exocyclic sulfur atom.
Thione Form: In the solid state and in solutions of various polarities, N-substituted imidazole-2-thiol ligands predominantly exist in the thione form, characterized by a carbon-sulfur double bond (C=S) and a proton on one of the imidazole nitrogen atoms. This form is generally more stable.
Thiol Form: The thiol form, which features a carbon-sulfur single bond (C-S) and a sulfhydryl group (-SH), is typically less stable but can be influential in coordination chemistry.
The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of metal ions. The coordination of a metal ion can effectively "lock" the ligand in one of its tautomeric forms. For instance, coordination through the sulfur atom favors the deprotonated thiol form, leading to the formation of a stable metal-sulfur bond.
Drawing parallels from related N-aryl-imidazole-2-thiol ligands, this compound can exhibit a variety of coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through either the exocyclic sulfur atom or one of the imidazole nitrogen atoms. Coordination solely through the sulfur atom is common, particularly in its deprotonated thiol form.
Bidentate Bridging Coordination: The ligand can act as a bridging ligand, connecting two metal centers. This is often achieved by coordination of the sulfur atom to one metal and a nitrogen atom to another.
Chelating Coordination: Although less common for simple N-substituted imidazole-2-thiols, chelation involving the sulfur and a nitrogen atom to the same metal center could be possible under specific steric and electronic conditions, though this would result in a strained four-membered ring.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.
The coordination behavior of this compound is significantly influenced by both electronic and steric factors.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established procedures for related imidazole-2-thiol ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
First-row transition metals are expected to form stable complexes with this compound. Based on studies with analogous ligands, the following types of complexes and their characteristics can be anticipated:
Copper(II) Complexes: Copper(II) ions are known to form a variety of complexes with sulfur- and nitrogen-containing ligands. With imidazole-2-thiol derivatives, both mononuclear and dinuclear copper(II) complexes have been reported. The geometry around the copper(II) center is often distorted square planar or square pyramidal.
Nickel(II) Complexes: Nickel(II) can form complexes with different geometries, including octahedral, square planar, and tetrahedral, depending on the ligand field strength and steric factors. With imidazole-2-thiol ligands, both four- and six-coordinate nickel(II) complexes have been observed.
Cobalt(II) Complexes: Cobalt(II) complexes with imidazole-based ligands are often tetrahedral or octahedral. The magnetic and spectral properties of these complexes are characteristic of the specific geometry adopted.
Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) typically forms colorless, diamagnetic complexes. The coordination geometry is commonly tetrahedral or octahedral. Zinc(II) complexes with imidazole-2-thiol derivatives are of interest for their potential biological applications.
The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal chloride or acetate salt in an alcoholic or other suitable organic solvent.
Table 1: Anticipated Properties of First-Row Transition Metal Complexes with N-Aryl-Imidazole-2-Thiol Ligands
| Metal Ion | Likely Coordination Geometries | Magnetic Properties | Spectroscopic Features (UV-Vis) |
| Copper(II) | Distorted Square Planar, Square Pyramidal | Paramagnetic | Broad d-d transitions in the visible region |
| Nickel(II) | Octahedral, Square Planar, Tetrahedral | Paramagnetic (Octahedral, Tetrahedral), Diamagnetic (Square Planar) | Multiple d-d transitions in the visible and near-IR regions |
| Cobalt(II) | Tetrahedral, Octahedral | Paramagnetic | d-d transitions in the visible region |
| Zinc(II) | Tetrahedral, Octahedral | Diamagnetic | Ligand-to-metal charge transfer bands in the UV region |
This table is based on general observations for N-aryl-imidazole-2-thiol ligands and represents expected, not experimentally confirmed, data for this compound.
Heavier transition metals, known for their soft character, are expected to form strong bonds with the soft sulfur donor of this compound.
Palladium(II) Complexes: Palladium(II) has a strong preference for square planar geometry. It readily forms stable complexes with sulfur-containing ligands. The reaction of N-aryl-imidazole-2-thiols with palladium(II) salts often leads to the formation of mononuclear or dinuclear complexes where the ligand coordinates through the sulfur atom.
Gold(I)/(III) Complexes: Gold(I) typically forms linear, two-coordinate complexes, while Gold(III) prefers a square planar geometry. Both oxidation states have a high affinity for sulfur donors, and stable complexes with imidazole-2-thiol derivatives are expected.
Mercury(II) and Cadmium(II) Complexes: These d¹⁰ metal ions are also soft and have a strong affinity for sulfur. They are expected to form stable, often tetrahedral, complexes with this compound, primarily through coordination to the sulfur atom.
The synthesis of these complexes would likely involve similar methodologies as for the first-row transition metals, with careful control of stoichiometry and reaction conditions to isolate the desired products.
Table 2: Anticipated Coordination Behavior with Heavier Transition Metals
| Metal Ion | Likely Coordination Geometries | Preferred Donor Atom |
| Palladium(II) | Square Planar | Sulfur |
| Gold(I) | Linear | Sulfur |
| Gold(III) | Square Planar | Sulfur, Nitrogen |
| Mercury(II) | Tetrahedral, Linear | Sulfur |
| Cadmium(II) | Tetrahedral | Sulfur |
This table is based on general observations for N-aryl-imidazole-2-thiol ligands and represents expected, not experimentally confirmed, data for this compound.
Spectroscopic Signatures of Metal-Ligand Coordination (e.g., UV-Vis Spectroscopy, EPR, IR in complexes)
The coordination of this compound to a metal center is expected to induce significant changes in its spectroscopic signatures.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the ν(S-H) stretching vibration is expected to appear in the region of 2500-2600 cm⁻¹. Upon coordination to a metal ion via the sulfur atom, this band would disappear, providing strong evidence of deprotonation and metal-ligand bond formation. Additionally, the ν(C=N) stretching vibration of the imidazole ring, typically observed around 1600-1650 cm⁻¹, may shift to lower or higher wavenumbers depending on the nature of the metal ion and the coordination mode. nih.gov A shift to lower wavenumbers is often indicative of coordination through the imidazole nitrogen. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is expected to show absorption bands in the ultraviolet region due to π→π* and n→π* transitions within the aromatic rings and the imidazole-thione moiety. Upon complexation, new absorption bands may appear in the visible region, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For complexes with d-block metals, d-d transitions may also be observed, although they are typically weaker in intensity. The position and intensity of these bands would be sensitive to the geometry of the complex and the nature of the metal ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II) or Co(II), EPR spectroscopy would be a valuable tool for probing the coordination environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide information about the geometry of the complex, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds.
| Spectroscopic Technique | Expected Signature of Coordination |
| IR Spectroscopy | Disappearance of ν(S-H) band, shift in ν(C=N) band nih.gov |
| UV-Vis Spectroscopy | Appearance of new LMCT, MLCT, or d-d bands |
| EPR Spectroscopy | Characteristic g-values and hyperfine splitting for paramagnetic metal complexes |
Structural Analysis of Metal Complexes by X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. Although no crystal structures of complexes with this compound have been reported, studies on analogous imidazole-based ligands provide insights into the likely structural motifs.
For instance, with divalent transition metals, the formation of tetrahedral, square planar, or octahedral complexes can be anticipated, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. The ligand could coordinate as a bidentate N,S-chelate, forming a stable five-membered ring with the metal center. Alternatively, it could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The methoxyphenyl substituent may influence the crystal packing through steric effects or by participating in weak intermolecular interactions.
Reactivity and Stability of Coordination Compounds
The reactivity and stability of coordination compounds of this compound are crucial for their potential applications.
Redox Properties of Metal Complexes and Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes. A CV study of a complex of this compound would reveal the formal reduction potentials of the metal-centered and/or ligand-centered redox processes. The imidazole-2-thiol ligand itself may be redox-active, and its coordination to a metal ion can significantly alter its redox behavior. The electrochemical response, such as the peak potentials and peak currents, would be sensitive to the coordination environment and the electronic effects of the methoxyphenyl group. For example, a quasi-reversible one-electron transfer process might be observed for a Cu(II)/Cu(I) or Fe(III)/Fe(II) redox couple in a complex. analis.com.my
| Metal Complex (Hypothetical) | Expected Redox Process | Technique |
| [Cu(II)(L)₂] | Cu(II) + e⁻ ⇌ Cu(I) | Cyclic Voltammetry |
| [Fe(III)(L)₃] | Fe(III) + e⁻ ⇌ Fe(II) | Cyclic Voltammetry |
| (L = deprotonated this compound) |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule like 1-(2-methoxyphenyl)-1H-imidazole-2-thiol might interact with biological targets.
Prediction of Binding Modes and Interaction Energies with Biological Targets
While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the general approach for imidazole (B134444) derivatives involves simulating their interaction with the active sites of various proteins. For instance, studies on similar imidazole-containing compounds have explored their binding to enzymes like protein tyrosine kinase and peroxiredoxin, which are relevant in antioxidant activities. In such studies, the compound is computationally "docked" into the protein's binding pocket to predict the most likely binding orientation and calculate the binding energy, which indicates the strength of the interaction.
For this compound, it is hypothesized that the imidazole ring, the methoxyphenyl group, and the thiol group would play crucial roles in forming interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues of a target protein. The binding energy and the specific interactions help in understanding the compound's potential as an inhibitor or modulator of the protein's function.
Illustrative Molecular Docking Results for a Hypothetical Target
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Tyrosine Kinase (2HCK) | -7.5 | TYR253, LYS271 | Hydrogen Bond |
| VAL256, ILE313 | Hydrophobic | ||
| Peroxiredoxin (1HD2) | -6.8 | THR48, ARG127 | Hydrogen Bond |
Note: The data in this table is illustrative and based on typical results for similar imidazole derivatives, not specific experimental data for this compound.
Conformational Analysis and Dynamic Simulations (e.g., Molecular Dynamics)
Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility and stability of the molecule over time. An MD simulation of this compound, both in isolation and when bound to a biological target, would reveal how it adapts its shape and which conformations are most stable. Such simulations for related imidazole derivatives have been used to assess the stability of the ligand-protein complex, providing insights that are not available from static docking studies. These simulations can highlight key dynamic interactions that are critical for the compound's biological activity.
Virtual Screening Approaches for Target Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While there are no specific reports of this compound being identified through a virtual screening campaign, imidazole and benzimidazole scaffolds are frequently used in such studies due to their proven therapeutic relevance nih.gov. These screening approaches can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. The identification of related imidazole derivatives as potential inhibitors of targets like triosephosphate isomerase showcases the utility of this approach nih.gov.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). These calculations also provide valuable information on electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For similar imidazole derivatives, DFT calculations have been used to compute these properties, providing insights into their electronic behavior nih.govresearchgate.net.
Illustrative DFT-Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
Note: The data in this table is illustrative and based on typical results for similar imidazole derivatives, not specific experimental data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy (B1213986) group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms, particularly the one on the thiol group, suggesting these are sites for nucleophilic attack. Studies on related imidazole compounds have utilized MEP analysis to understand their chemical reactivity and intermolecular interactions pesquisaonline.net.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Interactions
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
The HOMO of such imidazole derivatives is typically distributed over the imidazole ring and the substituted phenyl ring, indicating these are the primary sites for electron donation in chemical reactions. Conversely, the LUMO is also often located on the imidazole and the substituted phenyl ring, suggesting these areas are susceptible to nucleophilic attack. acadpubl.eu The presence of the electron-donating methoxy group on the phenyl ring in this compound would be expected to raise the HOMO energy level, potentially increasing its reactivity as a nucleophile compared to an unsubstituted phenyl analog. The thiol group, with its available lone pairs, would also contribute significantly to the HOMO.
| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Development
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for identifying the chemical features responsible for a molecule's therapeutic effects and for designing more potent and selective drugs.
Elucidation of Key Structural Features Influencing Biological Activity
For imidazole-2-thiol derivatives, several structural features have been identified as crucial for their biological activity, particularly their antifungal and anticancer properties.
The Imidazole Core: The imidazole ring itself is a key pharmacophore present in many biologically active molecules. ijrar.org Its nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, which is a common mechanism of action for many antifungal agents that target metalloenzymes like 14α-demethylase. ijrar.org
The Thiol/Thione Group: The exocyclic sulfur atom at the 2-position of the imidazole ring is a critical feature. It can exist in two tautomeric forms: the thiol (-SH) and the thione (C=S). This group is known to be a strong metal chelator. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, the thione group was suggested to chelate the iron core of the 15-lipoxygenase active site. researchgate.net Methylation of this group to form a thioether (-S-CH₃) has been shown to dramatically decrease or abolish the biological activity in some cases, highlighting the importance of the free thiol/thione for interaction with biological targets. researchgate.net
The N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring significantly influences the compound's properties. In the case of this compound, this is a 2-methoxyphenyl group. The aryl substituent at this position can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. The position and nature of substituents on this aryl ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity. The presence of a methoxy group, as in the title compound, can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which can impact cell permeability and target interaction. Studies on other 1-aryl-imidazole-2-thiones have shown that substitutions on the phenyl ring can significantly alter their anticancer activity. nih.govsemanticscholar.org For example, the presence of a hydroxyl group on the N-1 arylideneamino substituent of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones was found to enhance their cytotoxic effects. nih.gov
Development of Predictive Models for Analog Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of newly designed analogs before their synthesis, thereby saving time and resources in the drug discovery process.
For antifungal imidazole derivatives, QSAR studies have identified several key descriptors that are predictive of their activity. These descriptors often fall into categories of lipophilic, electronic, and steric parameters.
Lipophilicity (ClogP): This parameter, which describes the partitioning of a compound between octanol and water, is frequently found to be a significant descriptor in QSAR models for antifungal imidazoles. A certain degree of lipophilicity is necessary for the compound to cross the fungal cell membrane.
Electronic Descriptors: Parameters such as the energy of the HOMO and LUMO, dipole moment, and atomic charges can be important. These descriptors relate to the ability of the molecule to participate in electrostatic and orbital interactions with the target enzyme. For azole antifungal agents, the electronic properties of the nitrogen atoms in the imidazole ring are crucial for their interaction with the heme iron of the target enzyme, cytochrome P450 14α-demethylase.
Steric Descriptors: Molecular weight, molar refractivity (MR), and other descriptors of molecular size and shape are often included in QSAR models. These parameters account for the steric fit of the molecule within the binding site of the target protein. Bulkier groups can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.
A typical QSAR model for antifungal imidazoles might take the following general form:
log(1/MIC) = c₀ + c₁(ClogP) + c₂(HOMO) + c₃(MR) + ...
Where MIC is the minimum inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis. The development of such models for a series of this compound analogs would involve synthesizing and testing a library of compounds with variations in the substituents on the phenyl ring and potentially at other positions on the imidazole core. The resulting data would then be used to build a predictive QSAR model to guide the design of more potent antifungal agents.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
|---|---|---|
| Lipophilic | ClogP | Membrane permeability and transport to the target site. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Orbital interactions and electrostatic binding with the target. |
| Steric | Molar Refractivity (MR), Molecular Weight | Steric fit and van der Waals interactions within the binding pocket. |
Future Directions and Emerging Research Avenues
Integration with Advanced Materials Science (e.g., Supramolecular Assemblies, Smart Materials)
The imidazole (B134444) moiety is a valuable building block in supramolecular chemistry due to its ability to participate in a variety of noncovalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. nih.gov The electron-rich nature of the imidazole ring in 1-(2-methoxyphenyl)-1H-imidazole-2-thiol makes it an excellent candidate for forming stable supramolecular complexes. nih.gov Future research is anticipated to focus on leveraging these properties to construct ordered, functional assemblies.
The thiol group offers a reactive handle for anchoring the molecule onto surfaces or integrating it into larger polymeric structures. This could lead to the development of "smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes. For instance, the thiol group can be used to functionalize gold nanoparticles, leading to hybrid materials with unique optical and electronic properties. The imidazole and methoxyphenyl groups could then mediate the self-assembly of these nanoparticles into larger, ordered structures.
Potential Applications in Smart Materials:
| Application Area | Potential Role of this compound |
| Responsive Gels | The imidazole nitrogen can act as a proton acceptor or donor, allowing for the formation of pH-responsive hydrogels. |
| Self-Healing Polymers | The reversible nature of the thiol-disulfide exchange could be exploited to create self-healing materials. |
| Functional Coatings | The molecule's ability to coordinate with metal ions could be used to develop corrosion-resistant or antimicrobial coatings. |
Novel Applications in Chemical Biology and Biosensing
The imidazole scaffold is a cornerstone in chemical biology, appearing in vital biomolecules like the amino acid histidine. This inherent biocompatibility and its diverse chemical reactivity make imidazole derivatives attractive for developing tools to probe biological systems. N-acyl imidazoles, for example, have been successfully used for the chemical labeling of proteins and the functional manipulation of RNAs. nih.gov
The thiol group in this compound provides a specific site for bioconjugation, allowing it to be attached to proteins, peptides, or nucleic acids. This could enable the development of targeted therapeutic agents or imaging probes.
In the field of biosensing, imidazole derivatives have shown great promise as fluorescent chemosensors for the detection of metal ions and other biologically relevant species. researchgate.netunigoa.ac.in The development of biosensors based on this compound could involve its immobilization on an electrode surface, where changes in the electrochemical environment upon binding to a target analyte can be measured. researchgate.netmdpi.com
Emerging Biosensing Strategies:
| Sensing Target | Principle of Detection |
| Heavy Metal Ions (e.g., Mercury, Copper) | The thiol and imidazole nitrogens can act as a chelating unit, leading to a detectable colorimetric or fluorescent change upon ion binding. researchgate.netunigoa.ac.in |
| Reactive Oxygen Species (ROS) | The thiol group can be oxidized by ROS, leading to a change in the molecule's fluorescence or electrochemical properties. |
| Specific Proteins | The molecule could be functionalized with a recognition element (e.g., an aptamer or antibody) to create a highly specific biosensor. |
Exploration of Metabolically Stable and Biologically Potent Analogues
The imidazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The structure-activity relationship (SAR) of imidazole-based compounds is a rich area of research, with modifications to the substituents on the imidazole ring often leading to significant changes in biological activity and metabolic stability. researchgate.netjopir.in
For this compound, future efforts will likely focus on synthesizing and evaluating a library of analogues to explore the SAR. For instance, modifying the substitution pattern on the 2-methoxyphenyl ring could influence the compound's lipophilicity and interaction with biological targets. Replacing the thiol with other functional groups could modulate its reactivity and pharmacokinetic properties.
A key challenge in drug development is ensuring metabolic stability. Studies on related heterocyclic scaffolds, such as 2-phenyl-1H-benzo[d]imidazole, have shown that strategic fluorination can enhance metabolic stability without compromising biological activity. nih.govnih.gov Similar strategies could be applied to this compound to create more robust drug candidates.
Strategies for Analogue Development:
| Modification Site | Rationale | Desired Outcome |
| Phenyl Ring | Altering electronic and steric properties. | Enhanced target binding and selectivity. |
| Imidazole Ring | Modifying the core scaffold. | Improved pharmacokinetic profile. |
| Thiol Group | Introducing bioisosteric replacements. | Increased metabolic stability and reduced toxicity. |
Development of Next-Generation Imidazole-2-thiol Based Research Probes
The development of novel chemical probes is essential for advancing our understanding of complex biological processes. Imidazole-based fluorescent probes are being actively developed for a variety of applications, including the detection of specific ions and molecules in living cells. rsc.orgtandfonline.com The imidazole scaffold offers a versatile platform for creating probes with tunable photophysical properties. acs.org
Future research into this compound as a research probe will likely focus on enhancing its fluorescence quantum yield and developing derivatives that exhibit environmentally sensitive fluorescence (e.g., solvatochromism or aggregation-induced emission). The thiol group can be used to introduce specific functionalities, such as reactive groups for covalent labeling of target proteins or recognition motifs for specific cellular components.
The broader trend in chemical probe development is moving towards creating "next-generation" scaffolds that offer improved performance and novel functionalities. digitellinc.com By systematically modifying the structure of this compound, it may be possible to develop new classes of probes for applications in super-resolution microscopy, in vivo imaging, and high-throughput screening.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-methoxyphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of imidazole-2-thiols are often prepared by reacting substituted anilines with thiourea derivatives in the presence of a base (e.g., KOH) and a solvent like ethanol under reflux . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology : Use NMR (¹H, ¹³C) to confirm the methoxyphenyl and thiol groups. IR spectroscopy identifies S–H stretches (~2500 cm⁻¹) and C=N/C–O bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (employing SHELX software ) resolves crystal packing and hydrogen-bonding patterns, as seen in related imidazole derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for antifungal activity using agar diffusion assays against Candida albicans or Aspergillus niger. Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Related imidazole-thiols show MICs in the range of 8–32 µg/mL, attributed to ergosterol biosynthesis inhibition .
Advanced Research Questions
Q. How do substituents on the methoxyphenyl ring influence the compound’s reactivity and bioactivity?
- Methodology : Perform comparative studies using derivatives with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OH) groups. DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects on thiol reactivity. Biological assays reveal that electron-deficient analogs enhance antifungal potency due to improved membrane penetration .
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its physicochemical properties?
- Methodology : Analyze hydrogen-bonding networks (e.g., O–H⋯N, S–H⋯O) via X-ray crystallography. Graph set analysis identifies motifs like rings. Such interactions increase melting points (e.g., 180–200°C) and reduce solubility in nonpolar solvents, impacting formulation strategies .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?
- Methodology : Conduct photolysis (UV light) and hydrolysis (pH 5–9) studies. LC-MS identifies breakdown products like methoxyphenol and imidazole sulfonic acid. Biodegradation assays with soil microbes (e.g., Pseudomonas) show 60–70% degradation over 14 days, suggesting bioremediation potential .
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
